molecular formula C18H21N3O2S2 B11427741 2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-ethylphenyl)acetamide

2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11427741
M. Wt: 375.5 g/mol
InChI Key: JKOVLCYFLYJKPV-UHFFFAOYSA-N
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Description

2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, an ethyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Sulfanyl-Acetamide Moiety: This step involves the reaction of the thieno[3,2-D]pyrimidine core with a suitable thiol and acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-D]pyrimidine core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-D]pyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-D]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfanyl-Acetamide Derivatives: Compounds with similar sulfanyl and acetamide moieties but different core structures.

Uniqueness

2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C18H21N3O2S2/c1-3-12-5-7-13(8-6-12)19-15(22)11-25-18-20-14-9-10-24-16(14)17(23)21(18)4-2/h5-8H,3-4,9-11H2,1-2H3,(H,19,22)

InChI Key

JKOVLCYFLYJKPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SCC3

Origin of Product

United States

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